molecular formula C14H11ClF3NO B2841889 (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine CAS No. 1468882-26-9

(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B2841889
CAS No.: 1468882-26-9
M. Wt: 301.69
InChI Key: BMJBBUSZMVDXGE-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a chemical compound with the molecular formula C14H11ClF3NO. It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethoxyphenyl group attached to a methanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with 3-(trifluoromethoxy)aniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)-[2-(trifluoromethoxy)phenyl]methanamine
  • (4-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine
  • (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanamine

Uniqueness

(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is unique due to the specific positioning of the chlorophenyl and trifluoromethoxyphenyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interaction with molecular targets .

Biological Activity

(3-Chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H11ClF3NC_{14}H_{11}ClF_3N, characterized by:

  • Chlorophenyl Group : Enhances electronic properties and potential interactions with biological targets.
  • Trifluoromethoxy Group : Increases lipophilicity and metabolic stability, which may improve pharmacokinetic profiles.

The structure is depicted as follows:

 3 Chlorophenyl 3 trifluoromethoxy phenyl methanamine\text{ 3 Chlorophenyl 3 trifluoromethoxy phenyl methanamine}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the chlorophenyl group influences electronic characteristics, potentially modulating key biological pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Modulation : Studies suggest that it can act as a modulator of enzyme activity, impacting metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors, influencing physiological responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activities involved in metabolic pathways
Receptor InteractionPotential agonist/antagonist effects on specific receptors
Antimicrobial EffectsExhibits moderate antimicrobial activity

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : Research conducted on human cell lines demonstrated that this compound can enhance the activity of certain neurotransmitter receptors, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia .
  • Pharmacokinetics : A study focusing on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent.
  • Toxicity Assessment : Preliminary toxicity evaluations indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Table 2: Case Study Findings

Study FocusFindingsReference
Neurotransmitter ActivityEnhanced receptor modulation observed
PharmacokineticsFavorable absorption and distribution profiles
ToxicityLow cytotoxicity at therapeutic doses

Properties

IUPAC Name

(3-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJBBUSZMVDXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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